4-Bromo-3-ethoxyphenol

Vue d'ensemble

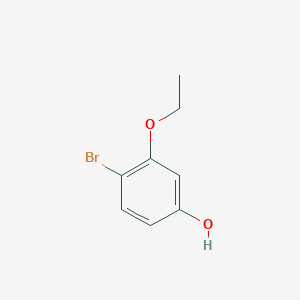

Description

4-Bromo-3-ethoxyphenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom at the fourth position, an ethoxy group at the third position, and a hydroxyl group at the first position on a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethoxyphenol can be achieved through several methods. One common approach involves the bromination of 3-ethoxyphenol. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-3-ethoxyphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

Substitution Products: Various substituted phenols depending on the nucleophile used.

Oxidation Products: Quinones and other oxidized phenolic compounds.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Applications De Recherche Scientifique

4-Bromo-3-ethoxyphenol has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 4-Bromo-3-ethoxyphenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the ethoxy group can influence its binding affinity and selectivity towards these targets .

Comparaison Avec Des Composés Similaires

4-Bromo-3-methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.

4-Bromo-2-ethoxyphenol: Bromine atom at the fourth position and ethoxy group at the second position.

3-Bromo-4-ethoxyphenol: Bromine atom at the third position and ethoxy group at the fourth position.

Uniqueness: 4-Bromo-3-ethoxyphenol is unique due to the specific positioning of the bromine and ethoxy groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .

Activité Biologique

4-Bromo-3-ethoxyphenol is a brominated phenolic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a bromine atom and an ethoxy group attached to a phenolic ring. Its molecular formula is with a molar mass of approximately 217.09 g/mol. The presence of the bromine atom enhances its reactivity, while the ethoxy group contributes to its solubility in organic solvents.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to several biological effects:

- Antioxidant Activity : Brominated phenols, including this compound, have demonstrated significant radical scavenging capabilities, suggesting potential applications as natural antioxidants in food and pharmaceutical industries.

- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes relevant to metabolic disorders, such as acetylcholinesterase and carbonic anhydrase, which could have implications for treating conditions like Alzheimer's disease.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. The compound's ability to disrupt microbial membranes contributes to its effectiveness as an antimicrobial agent.

Anticancer Effects

Recent research has explored the anticancer potential of this compound. In vitro studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to activate caspases and modulate Bcl-2 family proteins, leading to programmed cell death .

Case Studies

- Antioxidant Activity : A study comparing various bromophenols found that this compound exhibited potent antioxidant activity in cellular models, effectively reducing oxidative stress markers.

- Enzyme Inhibition : In a controlled experiment, this compound was tested for its inhibitory effects on acetylcholinesterase. Results indicated a significant reduction in enzyme activity at low micromolar concentrations, suggesting potential therapeutic applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound | Antioxidant Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 4-Bromo-3-methoxyphenol | Moderate | High | Moderate |

| 4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol | High | Low | Significant |

Propriétés

IUPAC Name |

4-bromo-3-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCKONYYLNDXHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.